3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid
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Overview
Description
3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a thiophene ring, which is a sulfur-containing heterocycle, attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-(3-methylthiophen-2-yl)butanoic acid
- 3-Methyl-3-(4-methylphenyl)butanoic acid
- 3-Methyl-3-butenyl 3-methylbutanoate
Uniqueness
3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of sulfur-containing heterocycles in various chemical and biological contexts.
Properties
Molecular Formula |
C10H14O2S |
---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
3-methyl-3-(3-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C10H14O2S/c1-7-4-5-13-9(7)10(2,3)6-8(11)12/h4-5H,6H2,1-3H3,(H,11,12) |
InChI Key |
ZBFFMWMSERQGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)(C)CC(=O)O |
Origin of Product |
United States |
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